molecular formula C13H18N2OS B7569867 1-(3-((Methylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

1-(3-((Methylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B7569867
M. Wt: 250.36 g/mol
InChI Key: FKKZCFMYFURBET-SNAWJCMRSA-N
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Description

1-(3-((Methylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that features a pyrrolidine ring, a thiophene ring, and a propenone moiety

Properties

IUPAC Name

(E)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-14-9-11-6-7-15(10-11)13(16)5-4-12-3-2-8-17-12/h2-5,8,11,14H,6-7,9-10H2,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKZCFMYFURBET-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(C1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1CCN(C1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((Methylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as 1,4-dibromobutane, the pyrrolidine ring can be formed through a cyclization reaction with ammonia or a primary amine.

    Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where a suitable aldehyde or ketone reacts with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through a condensation reaction, such as the Claisen-Schmidt condensation, between an appropriate aldehyde and ketone.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((Methylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the propenone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-(3-((Methylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays to study enzyme activity or receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-((Methylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propenone moiety can act as a Michael acceptor, participating in nucleophilic addition reactions with biological nucleophiles like thiols or amines.

Comparison with Similar Compounds

  • **1-(3-(Dimethylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
  • **1-(3-(Ethylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Comparison: Compared to its analogs, 1-(3-((Methylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one may exhibit unique properties due to the presence of the methylamino group, which can influence its reactivity and binding affinity in biological systems. The thiophene ring also contributes to its electronic properties, making it distinct in applications requiring specific electronic characteristics.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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